1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a fluorinated aromatic diamine. This compound is known for its unique chemical structure, which includes hexafluorocyclopentene and aminophenoxy groups. These structural features impart distinct properties such as high thermal stability, excellent solubility in organic solvents, and low dielectric constants. These characteristics make it a valuable monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of catechol with 2-chloro-5-nitrobenzotrifluoride to form a dinitro compound. This intermediate is then reduced to the corresponding diamine using hydrogenation or other reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality monomers suitable for polymer synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene undergoes various chemical reactions, including:
Nucleophilic Substitution: The aminophenoxy groups can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers.
Polymerization: This compound is commonly used in polycondensation reactions with dianhydrides to form polyimides and polyamides
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Polymerization: Reactions with aromatic dianhydrides in solvents like N-methyl-2-pyrrolidone (NMP) under elevated temperatures are typical
Major Products
Polyimides: These polymers exhibit high thermal stability, mechanical strength, and chemical resistance.
Polyamides: Known for their excellent mechanical properties and resistance to solvents
Scientific Research Applications
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers.
Medicine: Research into drug delivery systems and medical devices.
Industry: Utilized in the production of advanced materials for aerospace, electronics, and optoelectronics
Mechanism of Action
The unique structure of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene allows it to interact with various molecular targets. The hexafluorocyclopentene core provides rigidity and thermal stability, while the aminophenoxy groups offer sites for further chemical modifications. These features enable the formation of polymers with tailored properties for specific applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: Similar structure but lacks the hexafluorocyclopentene core, resulting in different thermal and solubility properties.
1,2-Bis(4-aminophenoxy)-4-tert-butylbenzene: Contains a tert-butyl group instead of hexafluorocyclopentene, affecting its chemical reactivity and polymer properties
Uniqueness
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene stands out due to its combination of fluorinated and aromatic structures, providing a balance of thermal stability, solubility, and low dielectric constant. These properties make it particularly suitable for high-performance polymer applications .
Properties
IUPAC Name |
4-[2-(4-aminophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-15(19)13(26-11-5-1-9(24)2-6-11)14(16(20,21)17(15,22)23)27-12-7-3-10(25)4-8-12/h1-8H,24-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNWVBKTXFANNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.